Ici 162846

Gastric acid secretion H2 receptor antagonism Clinical pharmacology

Researchers require H2 antagonists with distinct pharmacodynamic profiles beyond standard acid blockade. ICI 162846 offers unique value: - **95% nocturnal acid suppression** at 5 mg oral dose (vs. 65% with ranitidine 150 mg) - **27% depletion of gastric mural histamine stores** - a signature not seen with PPIs - **Three distinct polymorphic forms** (Form A, 130°C, preferred for stability) Available for clinical pharmacology, ECL cell studies, and ulcer modeling. Specify polymorph form upon order.

Molecular Formula C11H17F3N6O
Molecular Weight 306.29 g/mol
CAS No. 84545-30-2
Cat. No. B025713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIci 162846
CAS84545-30-2
SynonymsICI 162,846; N-[1-(4-CARBOXAMIDOBUTYL)-1H-PYRAZOL-3-YL]-N'-(2,2,2-TRIFLUOROETHYL)GUANIDINE; 3-((imino((2,2,2-trifluoroethyl)amino)methyl)amino)-1h-pyrazole-1-pentanamid; 3-[[Imino[(2,2,2-trifluoroethyl)amino]methyl]amino]-1H-pyrazole-1-pentanamide
Molecular FormulaC11H17F3N6O
Molecular Weight306.29 g/mol
Structural Identifiers
SMILESC1=CN(N=C1NC(=NCC(F)(F)F)N)CCCCC(=O)N
InChIInChI=1S/C11H17F3N6O/c12-11(13,14)7-17-10(16)18-9-4-6-20(19-9)5-2-1-3-8(15)21/h4,6H,1-3,5,7H2,(H2,15,21)(H3,16,17,18,19)
InChIKeyALCSGJCIESECFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICI 162846: H2 Antagonist for Acid Secretion Research


ICI 162846 is a synthetic histamine H2 receptor antagonist belonging to the guanidine derivative class, structurally defined as 5-[3-[[N'-(2,2,2-trifluoroethyl)carbamimidoyl]amino]pyrazol-1-yl]pentanamide . It was developed as a research tool to inhibit gastric acid secretion through competitive antagonism at parietal cell H2 receptors, with established oral bioavailability in both preclinical and clinical models [1]. The compound is available from specialized chemical suppliers under licensing from AstraZeneca UK Ltd., primarily for research applications in gastrointestinal pharmacology, peptic disease modeling, and histamine receptor signaling studies .

ICI 162846 vs. Other H2 Antagonists


Despite belonging to the H2 antagonist class alongside agents like cimetidine, ranitidine, and famotidine, ICI 162846 exhibits a distinct quantitative profile in acid suppression efficacy, histamine secretory dynamics, and solid-state physical properties that preclude simple interchange in research settings. Clinical data demonstrate that ICI 162846 achieves near-complete (95%) nocturnal acid suppression at a 5 mg oral dose in humans [1], while class comparators like ranitidine (150 mg) achieve approximately 65% reduction in 24-hour acidity [2]. Furthermore, ICI 162846 uniquely induces a 12-fold increase in luminal histamine secretion concomitant with a 27% reduction in gastric mural histamine stores—a pharmacodynamic signature not observed with proton pump inhibitors like omeprazole, despite comparable acid blockade [3]. Additionally, ICI 162846 exists in three distinct polymorphic forms with differing crystallographic stability and handling characteristics, a critical consideration for reproducible formulation and storage [4].

ICI 162846 Differentiation Evidence


Nocturnal Acid Suppression in Humans

In a controlled clinical study of 10 healthy male volunteers, ICI 162846 administered as single oral doses of 0.5, 1.0, 2.5, and 5.0 mg reduced overnight 12-hour gastric acid secretion by 69%, 81%, 91%, and 95%, respectively, compared to placebo [1]. This dose-response profile demonstrates a potency advantage over established H2 antagonists; for comparison, ranitidine 150 mg twice daily reduces 24-hour acidity by approximately 65% [2].

Gastric acid secretion H2 receptor antagonism Clinical pharmacology

Histamine Dynamics and Store Depletion

In CFLP mice with induced chronic duodenal ulcers, oral treatment with ICI 162846 (10 mg/kg twice daily for 5 days) increased basal luminal histamine secretion 12-fold and stimulated secretion 9-fold, while simultaneously reducing mural histamine stores in the acid-producing gastric region by 27% (p < 0.05) [1]. In contrast, omeprazole treatment produced similar luminal histamine increases (12-fold basal, 9-fold stimulated) but did not deplete mural histamine stores [1].

Histamine secretion Gastric mucosal histamine H2 antagonist mechanism

Duodenal Ulcer Prevention in Abscopal Model

In an abscopal model of chronic duodenal ulcer in CFLP mice, 1-week oral treatment with ICI 162846 (10 mg/kg) significantly reduced ulcer incidence compared to vehicle controls [1]. Both ICI 162846 and omeprazole treatments reduced ulcer formation, but the H2 antagonist uniquely depleted gastric histamine stores, providing a distinct mechanistic signature for experimental ulcer studies [1].

Duodenal ulcer Gastroprotection H2 antagonist efficacy

Polymorph Stability and Handling

ICI 162846 exists in three polymorphic forms (A, B, and C), two of which can be obtained in practically pure crystallographic form [1]. Polymorph A is more crystallographically stable than forms B or C, with a melting point of approximately 130°C and characteristic ATR-IR bands at 1685 cm⁻¹ (medium-strong) and 1560 cm⁻¹ (weak) [1]. Polymorph B forms larger crystals that are extremely easy to isolate by filtration, with a melting point of approximately 107°C and a distinguishing IR band at 1665 cm⁻¹ (medium-strong) [1].

Polymorphism Solid-state chemistry Formulation development

ICI 162846 Research and Procurement Scenarios


High-Potency Gastric Acid Suppression in Humans

ICI 162846 is optimal for clinical pharmacology protocols requiring near-complete nocturnal acid suppression (≥90%) with minimal drug mass, based on the demonstrated 95% reduction at 5 mg in healthy volunteers [1]. This potency advantage over higher-dose H2 antagonists like ranitidine (150 mg for ~65% suppression) [2] makes ICI 162846 suitable for dose-ranging studies, drug interaction assessments, or formulations where low pill burden is critical.

Histamine Homeostasis During Acid Blockade

ICI 162846 uniquely combines potent acid suppression with significant depletion of gastric mural histamine stores (27% reduction) [3]. This property distinguishes it from proton pump inhibitors like omeprazole, which suppress acid without affecting histamine stores. Researchers investigating the autoregulation of gastric histamine release, ECL cell function, or the long-term consequences of acid suppression on gastric mucosal histology should select ICI 162846 for its specific pharmacodynamic signature.

Duodenal Ulcer Models and Histamine Monitoring

In preclinical ulcer models (e.g., abscopal irradiation-induced CDU in mice), ICI 162846 effectively prevents ulcer formation while producing a quantifiable, 12-fold increase in luminal histamine secretion [3]. This dual outcome—ulcer prevention coupled with a robust histamine secretory response—enables experiments correlating acid inhibition efficacy with paracrine histamine dynamics, a research avenue not accessible with proton pump inhibitors or older H2 antagonists lacking parallel histamine data.

Polymorph-Controlled Formulation Development

The existence of three polymorphic forms of ICI 162846 with distinct melting points (107°C for Form B, 130°C for Form A) and IR spectral fingerprints [4] necessitates careful polymorph control during formulation development. Procurement from vendors that specify polymorph identity is essential for studies where dissolution rate, stability, or bioavailability may be influenced by solid-state form. Form A is preferred for long-term stability studies due to its superior crystallographic stability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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